Cas no 1286104-27-5 (4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic AcidDiscontinued See:B203960)

4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic AcidDiscontinued See:B203960 structure
1286104-27-5 structure
Nome del prodotto:4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic AcidDiscontinued See:B203960
Numero CAS:1286104-27-5
MF:C14H11N3O3
MW:269.255442857742
CID:1065457
PubChem ID:53434980

4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic AcidDiscontinued See:B203960 Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic AcidDiscontinued See:B203960
    • 4-(1H-benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid
    • 4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic Acid Discontinued See: B203960
    • PYR265
    • 4-[(1H-BENZIMIDAZOL-2-YL)OXY]-3-METHYL-2-PYRIDINECARBOXYLIC ACID
    • DB-228965
    • CS-0166560
    • 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid? (Rabeprazole Impurity
    • 4-[(1H-Benzimidazol-2-yl)oxy]-3-methyl-2-pyridinecarboxylic Acid Discontinued See: B203960
    • 4-((1H-Benzo[d]imidazol-2-yl)oxy)-3-methylpicolinicacid
    • 4-((1H-Benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid
    • 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
    • Discontinued See: B203960'
    • Discontinued See: B203960
    • 1286104-27-5
    • Discontinued See
    • DTXSID20700732
    • Inchi: InChI=1S/C14H11N3O3/c1-8-11(6-7-15-12(8)13(18)19)20-14-16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,16,17)(H,18,19)
    • Chiave InChI: CUFZCIPMCJAURP-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C=CN=C1C(=O)O)OC2=NC3=CC=CC=C3N2

Proprietà calcolate

  • Massa esatta: 269.08000
  • Massa monoisotopica: 269.08004122g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 366
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 88.1Ų
  • XLogP3: 2.5

Proprietà sperimentali

  • PSA: 88.10000
  • LogP: 2.75680
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.